molecular formula C18H23Cl2NO3 B5410702 2-({3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)ethanol hydrochloride

2-({3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)ethanol hydrochloride

Cat. No. B5410702
M. Wt: 372.3 g/mol
InChI Key: OHVZIXKDXYVACW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)ethanol hydrochloride, also known as CMMD, is a chemical compound that has been studied for its potential application in scientific research.

Mechanism of Action

2-({3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)ethanol hydrochloride is believed to act as a positive allosteric modulator of TRPV1 channels, which means that it enhances the activity of the channel in response to its natural ligands. This effect is thought to be mediated by an interaction between this compound and a specific site on the TRPV1 channel.
Biochemical and Physiological Effects
In vitro studies have shown that this compound can increase the sensitivity of TRPV1 channels to their natural ligand, capsaicin, resulting in an increase in calcium influx into cells. This effect has been observed in both neuronal and non-neuronal cells. In vivo studies have also demonstrated that this compound can modulate pain responses in animal models, suggesting that it may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of 2-({3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)ethanol hydrochloride is that it is a relatively small molecule, which makes it easier to manipulate and study in vitro. Additionally, its specific interaction with TRPV1 channels makes it a useful tool for investigating the role of these channels in various physiological processes. However, one limitation of this compound is that its effects on TRPV1 channels may be context-dependent, meaning that its effects may vary depending on the specific experimental conditions.

Future Directions

There are several potential future directions for research on 2-({3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)ethanol hydrochloride. One area of interest is the development of more potent and selective modulators of TRPV1 channels based on the structure of this compound. Additionally, further investigation into the physiological and pathological roles of TRPV1 channels in the nervous system may provide insights into the potential therapeutic applications of this compound and related compounds. Finally, studies on the pharmacokinetics and toxicity of this compound may be necessary to evaluate its suitability for use in human subjects.

Synthesis Methods

2-({3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)ethanol hydrochloride can be synthesized through a multistep process starting with the reaction of 3-chloro-5-methoxyphenol with 4-methylbenzyl bromide to form 3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]phenol. This compound is then reacted with 2-aminoethanol to produce this compound hydrochloride.

Scientific Research Applications

2-({3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}amino)ethanol hydrochloride has been studied for its potential use as a research tool in the field of neuroscience. Specifically, it has been investigated for its ability to modulate the activity of certain ion channels in the brain, such as the transient receptor potential vanilloid 1 (TRPV1) channel. This channel is involved in pain sensation and has been implicated in various neurological disorders such as chronic pain, migraine, and epilepsy.

properties

IUPAC Name

2-[[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO3.ClH/c1-13-3-5-14(6-4-13)12-23-18-16(19)9-15(10-17(18)22-2)11-20-7-8-21;/h3-6,9-10,20-21H,7-8,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVZIXKDXYVACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)CNCCO)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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